molecular formula C12H17BrO B8592242 5-(3-Bromophenyl)-2-methylpentan-2-ol

5-(3-Bromophenyl)-2-methylpentan-2-ol

Cat. No. B8592242
M. Wt: 257.17 g/mol
InChI Key: RVTIVSNMACAFES-UHFFFAOYSA-N
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Patent
US05723620

Procedure details

15.0 g (58.3 mmol) of 5-(3-bromophenyl)-2-methyl-pentan-2-ol (Compound E) was cooled to 0° C. and then 2.8 ml of conc. H2SO4 was added. The mixture was stirred for 2.5 hours, diluted with water (20 ml) and extracted with Et2O (3×40 ml). The combined organic layers were washed with water, sat. aqueous NaHCO3 and brine, dried over MgSO4 and concentrated in vacuo. Purification by kugelrohr distillation gave the title compound as a colorless oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][CH2:10][C:11]([CH3:14])(O)[CH3:12])[CH:5]=[CH:6][CH:7]=1.OS(O)(=O)=O>O>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[C:11]([CH3:14])([CH3:12])[CH2:10][CH2:9][CH2:8]2

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CCCC(C)(O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)CCCC(C)(O)C
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×40 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water, sat. aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
by kugelrohr distillation

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC=1C=C2CCCC(C2=CC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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